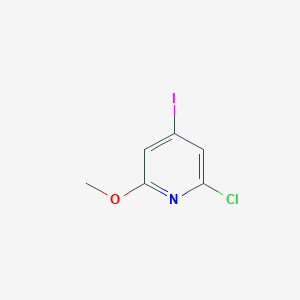

2-Chloro-4-iodo-6-methoxypyridine

Description

2-Chloro-4-iodo-6-methoxypyridine is a halogenated pyridine derivative featuring chloro, iodo, and methoxy substituents at positions 2, 4, and 6, respectively. The electron-withdrawing effects of chlorine and iodine, combined with the electron-donating methoxy group, create a unique electronic environment that influences reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-chloro-4-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUXBTSFTSGGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855792 | |

| Record name | 2-Chloro-4-iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-76-7 | |

| Record name | 2-Chloro-4-iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Halogenation of Methoxypyridine Derivatives

A common strategy involves starting from 2-chloro-6-methoxypyridine or 6-methoxypyridine derivatives, followed by selective iodination at the 4-position. The iodination typically employs iodine sources (I2 or sodium iodide) combined with oxidizing agents such as hydrogen peroxide or sodium hypochlorite in acidic or organic solvents.

-

- Solvents: Acetic acid, dichloromethane, or mixtures with water.

- Temperature: Controlled between 0°C to room temperature to ensure regioselectivity.

- Oxidants: Hydrogen peroxide preferred for mild conditions.

-

- Electrophilic aromatic substitution facilitated by activation of the pyridine ring.

- The presence of the methoxy group at position 6 directs the iodination to the 4-position.

-

- Iodination of 2-chloro-6-methoxypyridine with iodine and hydrogen peroxide in acetic acid yields 2-chloro-4-iodo-6-methoxypyridine with moderate to high selectivity.

Multi-step Synthesis via Diazotization and Sandmeyer Reaction

Another robust approach is the synthesis of 2-chloro-4-amino-6-methoxypyridine followed by diazotization and iodination:

Step 1: Preparation of 2-chloro-4-amino-6-methoxypyridine

- Starting from 2-chloro-6-methoxypyridine, nitration at the 4-position is performed using mixed acids (nitric and sulfuric acid) under controlled temperature (100-160°C).

- The resulting 2-chloro-4-nitro-6-methoxypyridine is reduced to the corresponding amine using iron powder and acetic acid or catalytic hydrogenation.

Step 2: Diazotization and Iodination

- The 4-amino group is converted to a diazonium salt using sodium nitrite and sulfuric acid at low temperature (-10°C).

- Subsequent reaction with sodium iodide leads to substitution of the diazonium group by iodine, yielding this compound.

-

- Diazotization temperature: -10°C.

- Iodination temperature: 0°C.

- Reaction times: 2-6 hours.

-

- High regioselectivity and yield.

- Well-established industrial applicability for similar pyridine derivatives.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation (Iodination) | I2 + H2O2 in Acetic Acid | 0–25 | 1–5 | 60–80 | Direct iodination on 2-chloro-6-methoxypyridine |

| Nitration | HNO3 + H2SO4 | 100–160 | 5–15 | 70–85 | Produces 4-nitro derivative |

| Reduction | Fe powder + Acetic Acid or H2 + Pd/C | 80–120 | 1–5 | 80–90 | Converts nitro to amino group |

| Diazotization | NaNO2 + H2SO4 | -10 | 1–2 | Quantitative | Forms diazonium salt |

| Sandmeyer Iodination | NaI | 0 | 2–4 | 75–90 | Replaces diazonium with iodine |

Industrial Considerations

- The multi-step diazotization and Sandmeyer iodination method is favored industrially due to its high specificity and scalability.

- Use of mild oxidants such as hydrogen peroxide in halogenation steps minimizes side reactions and environmental impact.

- Purification typically involves recrystallization from methanol or chromatographic techniques to achieve high-purity this compound.

- Continuous flow reactors may be employed to control exothermic steps such as nitration and diazotization for safer scale-up.

- Studies indicate that the presence of the methoxy group at position 6 enhances regioselectivity during electrophilic substitution, favoring iodination at position 4.

- Optimization of reaction temperature and solvent polarity is critical to minimize polyhalogenation and byproduct formation.

- The reduction step benefits from using iron powder in acetic acid due to cost-effectiveness and ease of handling compared to catalytic hydrogenation.

- The diazotization and iodination steps require strict temperature control to prevent decomposition of diazonium salts and ensure high yield.

The preparation of this compound is best achieved through a multi-step synthetic route involving selective halogenation, nitration, reduction, and diazotization followed by Sandmeyer iodination. The methods outlined provide high yields, regioselectivity, and are adaptable to industrial scale. The choice between direct iodination and the diazotization route depends on available starting materials and desired purity. Control of reaction conditions and purification steps are paramount to obtaining the target compound with high content and minimal impurities.

Chemical Reactions Analysis

2-Chloro-4-iodo-6-methoxypyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Coupling Reactions: The Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon–carbon bonds with other organic groups.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-iodo-6-methoxypyridine has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Chloro-4-iodo-6-methoxypyridine with structurally related compounds from the evidence:

Physicochemical Properties

- Molecular Weight and Polarity : The iodine atom contributes significantly to the molecular weight (e.g., this compound: ~298.5 g/mol vs. 4-Iodo-2-methoxy-6-methylpyridine: ~249.05 g/mol) . Higher polarity due to multiple electronegative groups may enhance solubility in polar solvents.

- Melting Points : Iodo-substituted pyridines generally exhibit higher melting points than chloro or bromo analogs due to stronger van der Waals forces, as seen in 4-Iodo-2-methoxy-6-methylpyridine (data inferred from structural trends) .

Key Research Findings and Gaps

- Comparative Data Limitations : Physical property data (e.g., solubility, crystallinity) for the target compound are absent, requiring extrapolation from analogs like 4-Iodo-2-methoxy-6-methylpyridine .

- Contradictory Trends : While iodine typically increases boiling points, steric effects in branched derivatives (e.g., 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine) may counteract this trend .

Biological Activity

2-Chloro-4-iodo-6-methoxypyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C6H5ClINO, this compound is a derivative of pyridine, which is known for its diverse applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules and participate in significant biochemical reactions.

Target Interactions

- Biochemical Reagent : This compound serves as a biochemical reagent in life sciences research, facilitating the study of various biological processes.

- Enzyme Interactions : It has been observed to influence enzyme activity, particularly in coupling reactions like the Suzuki–Miyaura reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

Biochemical Pathways

The compound's interactions can lead to alterations in signaling pathways associated with cell proliferation and apoptosis. Its potential as a therapeutic agent is being explored in the context of cancer and inflammatory diseases.

Case Studies

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, modifications of the compound have shown effectiveness against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.

- Anti-inflammatory Properties : Research has also pointed towards its role in modulating inflammatory responses. In vitro studies demonstrated that this compound can reduce the expression of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-4-methoxypyridine | Lacks iodine | Moderate antibacterial properties |

| 4-Iodo-2-methoxypyridine | Lacks chlorine | Exhibits anti-tumor activity |

| 2-Chloro-4-iodopyridine | Lacks methoxy group | Known for higher reactivity in coupling reactions |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-iodo-6-methoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functional group protection. For example, iodination of 2-chloro-6-methoxypyridine derivatives using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C) can introduce the iodine substituent. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of ICl) to minimize byproducts like diiodinated species . Safety protocols, such as using fume hoods and PPE, are critical due to iodine’s volatility and toxicity .

Q. How can NMR and mass spectrometry be employed to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing substituents (e.g., δ 6.5–8.0 ppm). Coupling patterns distinguish para/meta substitution.

- Mass Spectrometry : Electron ionization (EI) should show molecular ion peaks at m/z 299 (C6H5ClINO<sup>+</sup>). Fragmentation patterns (e.g., loss of I or Cl groups) confirm substituent positions .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste and follow institutional guidelines for heavy metal (iodine) disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties like frontier molecular orbitals (FMOs) to identify reactive sites. The iodine substituent’s high electron-withdrawing effect lowers the LUMO energy, enhancing oxidative addition in Suzuki-Miyaura couplings. Compare computed activation energies for C–I vs. C–Cl bond cleavage to prioritize reaction pathways .

Q. What experimental strategies resolve contradictions in reported yields for Sonogashira coupling of this compound?

- Methodological Answer :

- Variable Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (e.g., Et3N vs. K2CO3) to identify optimal conditions.

- Byproduct Analysis : Use GC-MS to detect homocoupling byproducts (e.g., diynes) and adjust ligand ratios (e.g., CuI) to suppress them.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions; consider toluene/DMF mixtures .

Q. How does crystallographic data inform the design of derivatives targeting biological activity?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and dihedral angles critical for molecular interactions. For example, the methoxy group’s orientation in this compound affects π-stacking with enzyme active sites. Use Mercury software to analyze packing diagrams and predict steric hindrance in derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.